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Compound of Interest

Compound Name: Neurosporene

Cat. No.: B1235373 Get Quote

Introduction

Neurosporene (7,8-Dihydro-ψ,ψ-carotene) is a C40 carotenoid pigment and a key

intermediate in the biosynthesis of various carotenoids, including lycopene and spheroidene, in

fungi and bacteria.[1][2][3] Its extended system of conjugated double bonds makes it a potent

antioxidant and a valuable compound for research in photosynthesis, oxidative stress, and

biotechnology. Neurosporene's content in most wild-type organisms is typically low, making

efficient purification from natural or engineered sources crucial for its study and application.[1]

[4] This document provides a detailed protocol for the extraction and purification of

neurosporene from microbial crude extracts, primarily focusing on bacterial and fungal

sources known to accumulate this carotenoid, such as mutants of Rhodobacter sphaeroides or

strains of Fusarium fujikuroi.[1][5]

Principle of Purification

The purification strategy for neurosporene, a lipophilic molecule, relies on its solubility in

organic solvents and its chromatographic behavior. The general workflow involves:

Cell Lysis and Extraction: Disrupting the cells and extracting the total lipid-soluble

components, including carotenoids, into an organic solvent.

Saponification (Optional): Hydrolyzing contaminating lipids and chlorophylls with a base to

simplify the subsequent purification steps. This step should be performed with caution as it

can degrade the target carotenoid.
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Chromatographic Separation: Separating neurosporene from other carotenoids and lipids

based on differences in polarity using techniques like open column chromatography, Thin-

Layer Chromatography (TLC), and High-Performance Liquid Chromatography (HPLC).[1][6]

Critical Considerations

Light and Oxygen Sensitivity: Carotenoids are highly susceptible to degradation by light and

oxidation. All procedures should be performed in the dark or under dim, indirect light (e.g.,

using amber glassware or wrapping containers in aluminum foil).[7] Solvents should be

degassed, and the sample can be stored under an inert atmosphere (e.g., nitrogen or argon)

to minimize oxidation.[7]

Solvent Purity: Use high-purity, HPLC-grade solvents to avoid introducing contaminants that

may interfere with analysis and purification.

Temperature: Avoid high temperatures during extraction and solvent evaporation to prevent

isomerization and degradation of neurosporene. Rotary evaporation should be performed at

low temperatures (<40°C).

Experimental Protocols
Protocol 1: Extraction of Neurosporene from Bacterial
Cells (e.g., Rhodobacter sphaeroides)
This protocol is adapted from methods used for carotenoid extraction from photosynthetic

bacteria.[7]

Materials:

Bacterial cell pellet

Methanol (HPLC grade)

Hexane (HPLC grade)

Deionized water

Centrifuge and centrifuge tubes
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Vortex mixer

Rotary evaporator

Procedure:

Harvest Cells: Harvest bacterial culture by centrifugation (e.g., 4,000 x g for 15 minutes).

Discard the supernatant.[7]

Solvent Extraction: To the cell pellet, add 1 volume of methanol and 2 volumes of hexane

(relative to the pellet volume). For example, for a 1 mL pellet, add 1 mL of methanol and 2

mL of hexane.[7]

Homogenization: Vortex the mixture vigorously for 2-3 minutes to ensure complete cell lysis

and extraction of pigments. The mixture should become uniformly colored.[7]

Phase Separation: Add 1 volume of deionized water to the mixture (e.g., 1 mL for the

example above). Vortex for 1 minute and then centrifuge at a lower speed (e.g., 1,800 x g)

for 10-20 minutes to achieve clear phase separation.[7]

Collect Extract: The upper, colored hexane phase contains the neurosporene. Carefully

collect this phase using a pipette and transfer it to a clean, amber glass flask.

Re-extraction (Optional): To maximize yield, the lower aqueous phase can be re-extracted

with another 2 volumes of hexane. Combine the hexane phases.

Drying: Dry the pooled hexane extract over anhydrous sodium sulfate to remove residual

water.

Concentration: Evaporate the solvent to dryness under a stream of nitrogen or using a rotary

evaporator at low temperature (<40°C).

Storage: Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., hexane

or acetone), and store at -20°C or -80°C under an inert atmosphere until further purification.

Protocol 2: Purification by Open Column
Chromatography
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This step serves as a preliminary purification to separate major classes of compounds.

Materials:

Silica gel (60 Å, 70-230 mesh)

Glass chromatography column

Hexane (HPLC grade)

Acetone (HPLC grade)

Concentrated crude extract

Procedure:

Column Packing: Prepare a slurry of silica gel in hexane and pour it into the chromatography

column. Allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess

solvent until it reaches the top of the silica bed.

Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal volume of hexane.

Carefully load the sample onto the top of the silica gel bed.

Elution: Elute the column with a mobile phase of increasing polarity. Start with 100% hexane

and gradually increase the percentage of acetone. A typical gradient might be:

100% Hexane

2% Acetone in Hexane

5% Acetone in Hexane

10% Acetone in Hexane

Fraction Collection: Collect the colored fractions as they elute from the column.

Neurosporene is less polar than xanthophylls but more polar than carotenes like phytoene.

It will typically elute in the early-to-mid fractions of the gradient.
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Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) or UV-Vis

spectroscopy to identify the fractions containing neurosporene. Pool the desired fractions.

Concentration: Evaporate the solvent from the pooled fractions as described previously.

Protocol 3: High-Performance Liquid Chromatography
(HPLC) Purification
HPLC is used for the final purification and quantification of neurosporene.[1][8]

Materials:

HPLC system with a Diode Array Detector (DAD) or UV-Vis detector

Reverse-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm)

Acetone (HPLC grade)

Water (HPLC grade)

Partially purified extract from Protocol 2

Procedure:

Sample Preparation: Dissolve the partially purified extract in the mobile phase and filter

through a 0.2 µm syringe filter to remove any particulate matter.

HPLC Conditions:

Column: C18 Reverse-Phase

Mobile Phase: A non-linear gradient of acetone in water is often effective. For example, a

gradient from 50% acetone to 100% acetone over 30 minutes.[7]

Flow Rate: 1.0 mL/min

Detection: Monitor at the absorption maxima of neurosporene (~416, 440, and 467 nm).
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Injection and Fraction Collection: Inject the sample onto the column. Collect the peak

corresponding to neurosporene based on its retention time and characteristic absorption

spectrum.

Purity Check: Re-inject a small aliquot of the collected fraction into the HPLC to confirm its

purity. A single, symmetrical peak should be observed.

Solvent Evaporation: Remove the solvent from the purified fraction to obtain pure

neurosporene.

Data Presentation
The yield of neurosporene can vary significantly depending on the organism, strain, and

culture conditions.
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Organism Strain
Neurosporene
Yield

Notes Reference

Rhodobacter

viridis
JA737

~7 mg/g (dry cell

weight)

Natural, stable

isolate.

Neurosporene is

the major

carotenoid

(98%).

[9]

Rhodobacter

viridis
JA737 7.3 mg/L

Yield per liter of

culture.
[9]

Rhodobacter

sphaeroides
G1C Major carotenoid

A mutant strain

that accumulates

only one

carotenoid,

identified as

neurosporene.

[1][4]

Fusarium

fujikuroi
carS mutants

~8 mg/g (dry

weight)

Note: This yield

is for

neurosporaxanthi

n, a related

apocarotenoid,

but indicates the

productive

capacity of the

fungus.

[10][11]

Visualizations
A general workflow for the purification of neurosporene is presented below.
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Caption: General workflow for neurosporene purification.

A more detailed view of the chromatographic separation steps.
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Step 1: Column Chromatography (Silica)

Collected Fractions

Step 2: HPLC (C18)
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Caption: Chromatographic separation strategy for neurosporene.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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